Comparative Molecular Weight and LogP: Implications for Membrane Permeability and Bioavailability Prediction
Compared to its close N1-phenyl analog, 2-(1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid (MW: 203.20 g/mol), the target compound (MW: 217.22 g/mol) possesses a slightly higher molecular weight [1]. More critically, the computed XLogP3-AA for the target compound is 0.8 [2], which falls within a more favorable range for optimal oral bioavailability (Lipinski's Rule of Five) compared to the more lipophilic 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (LogP: 1.79) . This difference in lipophilicity directly influences predicted membrane permeability and solubility, which are critical parameters in early-stage drug discovery screening.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid (LogP = 1.79) and 2-(1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid (MW = 203.20 g/mol) |
| Quantified Difference | LogP difference of -0.99 units; MW difference of +14.02 g/mol (vs phenyl analog) and +14.02 g/mol (vs carboxylic acid analog) |
| Conditions | Computed properties via PubChem XLogP3-AA [2] and Fluorochem database |
Why This Matters
The lower LogP and higher MW indicate distinct ADME profiles, potentially offering improved aqueous solubility and a different off-target liability profile compared to more lipophilic analogs, which can be a decisive factor in selecting a lead compound scaffold.
- [1] Chemsrc. (2024). 2-(1-Phenyl-1h-1,2,3-triazol-4-yl)acetic acid. Chemsrc Chemical Database. View Source
- [2] PubChem. (2025). 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid. PubChem CID 24752099. National Center for Biotechnology Information. View Source
